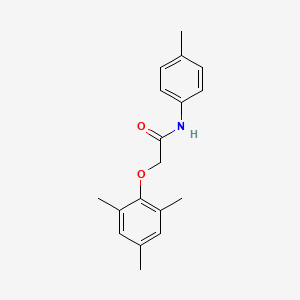![molecular formula C16H20N4O3S B5138292 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5138292.png)
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, also known as E-3810, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound is a sulfonamide derivative that has been shown to exhibit anti-tumor and anti-angiogenic properties, making it a promising candidate for the development of novel cancer therapies.
Wirkmechanismus
The mechanism of action of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide is not fully understood, but it is believed to target the vascular endothelial growth factor (VEGF) pathway, which plays a critical role in tumor angiogenesis. 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been shown to inhibit the activity of VEGF receptors, preventing the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cell proliferation and migration, the induction of apoptosis, and the suppression of angiogenesis. These effects are thought to be mediated through the inhibition of VEGF signaling, which is critical for the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide in lab experiments include its high potency and specificity for VEGF receptors, as well as its ability to inhibit tumor growth and metastasis. However, there are also limitations to using 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide, including the development of more potent and selective analogs, the investigation of its potential use in combination with other cancer therapies, and the exploration of its use in other types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide and to identify any potential side effects that may limit its clinical use.
Synthesemethoden
The synthesis of 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide involves the reaction of 2-ethyl-5-nitrobenzenesulfonamide with 6-bromo-3-pyridazinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite and the addition of morpholine to yield the final product. This synthesis method has been extensively studied and optimized to produce high yields of pure 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide has been the subject of numerous scientific studies, with researchers investigating its potential use in the treatment of various types of cancer. One study found that 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide inhibited the growth and metastasis of human breast cancer cells in vitro and in vivo, suggesting that it may be an effective therapeutic agent for breast cancer. Another study demonstrated that 2-ethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide suppressed the growth of glioblastoma cells, a type of brain cancer, by inhibiting angiogenesis.
Eigenschaften
IUPAC Name |
2-ethyl-5-(6-morpholin-4-ylpyridazin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-2-12-3-4-13(11-15(12)24(17,21)22)14-5-6-16(19-18-14)20-7-9-23-10-8-20/h3-6,11H,2,7-10H2,1H3,(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKRZDFCUUDIYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B5138210.png)
![4-(4-bromophenyl)-6-oxo-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5138217.png)
![5-[3-(benzyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5138220.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-oxo-3,4-dihydro-2(1H)-naphthalenylidene)methyl]amino}benzenesulfonamide](/img/structure/B5138224.png)
![N-cyclopropyl-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5138231.png)
![N-(2,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B5138235.png)

![(9-butyl-2-methyl-9H-imidazo[1,2-a]benzimidazol-3-yl)(2-thienyl)methanone hydrobromide](/img/structure/B5138248.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B5138264.png)

![N-(4-methoxyphenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5138291.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-3-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138305.png)
![2-[hydroxy(phenyl)methyl]-1,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5138310.png)
![[4-bromo-2-({3-[2-(4-methylphenyl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetic acid](/img/structure/B5138315.png)